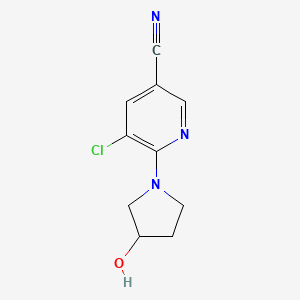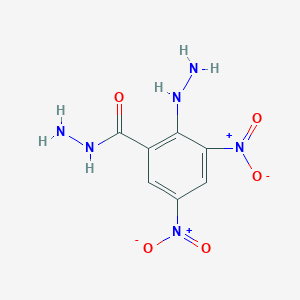
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its precursors, including the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Chemical Synthesis and Reactions
- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is prepared and rearranged to give derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives undergo acid-catalyzed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).
- Synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines is achieved by condensation of Biginelli-compounds, which are derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Kappe & Roschger, 1989).
Antimicrobial Applications
- A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids show significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
- N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides and their derivatives exhibit significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Molecular Structure and Conformational Analysis
- X-ray crystal structure analysis and quantum chemical calculations have been used for the structural and electronic characterizations of 1,2,3,4-tetrahydropyrimidine derivatives. These studies reveal the heterocyclic ring's quasi-boat conformation and the formation of both R- and S- enantiomers (Memarian et al., 2013).
Pharmacological Evaluation
- Halogenated pyrimidine derivatives including Ethyl-4-(3-Chlorophenyl)-6-methyl-2-oxo-1,3,4-tetrahydropyrimidine-5carboxylate have been synthesized and evaluated for anticancer activity against human HepG2 Liver cell lines, showing potential in pharmacological applications (Shafiq et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-6-4-5-7-10(9)15/h4-7,12H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTNRQYRKQBWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2685010.png)
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2685012.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685014.png)



![1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2685020.png)



![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

